8-Acetamidonaphthalene-1-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
100362-96-7 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
8-acetamidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)13-10-6-2-4-9-5-3-7-11(12(9)10)18(15,16)17/h2-7H,1H3,(H,13,14)(H,15,16,17) |
InChI Key |
HSZZZVHTYSQLNZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=CC=C2)S(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8 Acetamidonaphthalene 1 Sulfonic Acid
Precursor Synthesis and Functionalization Routes
The foundational step in producing 8-acetamidonaphthalene-1-sulfonic acid is the synthesis of its direct precursor, 8-aminonaphthalene-1-sulfonic acid. The strategies for creating this intermediate, along with further modifications to the naphthalene (B1677914) structure, are critical for the final product's purity and yield.
Synthesis of 8-Aminonaphthalene-1-sulfonic Acid as a Key Intermediate
8-Aminonaphthalene-1-sulfonic acid, also known as 1-naphthylamine-8-sulfonic acid, is a vital precursor. A common industrial synthesis route involves a multi-step process starting from naphthalene.
A described method includes the following key stages google.com:
Sulfonation: Naphthylamine is dissolved in sulfuric acid and heated to produce 1-naphthalene sulfonic acid.
Nitration: The resulting 1-naphthalene sulfonic acid is then reacted with a mixed acid (nitric acid and sulfuric acid) to introduce a nitro group at the 8-position, yielding 1-sulfonic acid-8-nitronaphthalene.
Reduction: The nitro group of 1-sulfonic acid-8-nitronaphthalene is subsequently reduced using iron powder and water vapor to form the final product, 1-naphthylamine-8-sulfonic acid.
The role of 8-aminonaphthalene-1-sulfonic acid as a starting material is well-established, serving as the foundation for building more complex molecules. For instance, it is a starting material for the synthesis of various axially chiral sulfonic acids nih.gov.
Advanced Functionalization of the Naphthalene Core
Beyond the synthesis of the primary amino and sulfonic acid groups, advanced functionalization of the naphthalene core can be employed to create a diverse range of derivatives. These methods often introduce other functional groups or molecular structures to tailor the compound's properties.
One significant strategy is the Ullmann condensation reaction. Research has demonstrated the development of efficient, microwave-assisted copper(0)-catalyzed Ullmann coupling conditions to synthesize derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS). nih.govacs.org This reaction couples an amine with an aryl halide. The process starts with 8-chloronaphthalene-1-sulfonic acid, functionalizing the 8-position with an amino group via a different mechanism than direct nitration and reduction. This method has been shown to be tolerant of various functional groups on the aniline reactant, including electron-donating groups like methyl and methoxy, which can lead to excellent yields. nih.govacs.org
Another advanced functionalization route involves the reaction of 8-aminonaphthalene-1-sulfonic acid with substituted fluoro-nitrobenzene compounds. For example, reacting 8-aminonaphthalene-1-sulfonic acid with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate and a solvent like DMSO leads to the formation of 8-((2-nitrophenyl)amino)naphthalene-1-sulfonic acid. nih.gov This intermediate can then undergo further transformations, such as reduction of the nitro group, to create complex, polycyclic structures. nih.gov
N-Acetylation Protocols for Aminoaryl Sulfonic Acids
The conversion of the amino group in 8-aminonaphthalene-1-sulfonic acid to an acetamido group is a critical transformation. This N-acetylation is typically achieved through reaction with an acetylating agent, and various protocols have been developed to optimize this step.
Direct Acetylation Approaches Utilizing Acetic Anhydride (B1165640) or Acetyl Chloride
Direct acetylation using acetic anhydride or acetyl chloride is the most common method for this conversion. The process generally involves reacting the aminoaryl sulfonic acid with the acetylating agent, often in a suitable solvent and sometimes in the presence of a base to neutralize the acidic byproduct.
A typical procedure for acetylating aminonaphthol sulfonic acids involves dissolving the compound in water, often with the aid of a mild alkali like sodium bicarbonate to ensure the solution remains slightly acidic. google.com Acetic anhydride is then added to this solution to carry out the acetylation. google.com
An alternative approach is solid-phase acylation, which avoids the use of bulk aqueous solvents. In this method, the aminosulfonic acid is mixed in a kneader with a base, such as sodium acetate or sodium hydroxide, followed by the gradual addition of acetic anhydride. google.com This process forms a dough-like mass that eventually reverts to a moist solid as the reaction proceeds. google.com This technique can lead to high yields and purities, minimizing product loss due to solubility in water and contamination from salting-out procedures. google.com
| Acetylation Method | Reactants | Key Conditions | Advantages |
| Aqueous Solution | Aminosulfonic acid, Acetic Anhydride, Sodium Bicarbonate | Slightly acidic aqueous solution google.com | Straightforward procedure |
| Solid-Phase | Aminosulfonic acid, Acetic Anhydride, Sodium Acetate/Hydroxide | Kneader, minimal solvent google.com | High yield, reduced contamination, avoids salting out google.com |
Catalytic Systems for Amide Bond Formation
To enhance the rate and efficiency of the acetylation reaction, various catalytic systems can be employed. These catalysts can be acidic or basic in nature.
Acid catalysis, for instance with perchloric acid or sulfuric acid, can significantly accelerate acetylation. iastate.edu These strong acids react with acetic anhydride to form the highly reactive acetylium ion (CH₃CO⁺), which rapidly acetylates the amino group. iastate.edu
Base catalysis is also widely used. Pyridine (B92270) is a common solvent and base for the acetylation of aminosulfonic acids with acetic anhydride. google.com Other bases, such as 4-dimethylaminopyridine (DMAP), are known to be highly effective catalysts for acetylation reactions, although their application must be managed to avoid purification challenges. researchgate.net In many industrial preparations, a simple base like sodium acetate is used, which acts as a buffering agent and base catalyst. google.com
Process Optimization and Reaction Efficiency in Synthetic Chemistry
Optimizing the synthesis of this compound is crucial for large-scale industrial production. Key goals include maximizing yield, minimizing reaction times, reducing costs, and improving the environmental profile of the process.
One significant optimization is the use of microwave-assisted synthesis. As demonstrated in the synthesis of related anilinonaphthalene sulfonic acids, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govacs.org
Another area of optimization is in the acetylation step. The transition from traditional aqueous solution methods to solid-phase or non-aqueous solvent systems can offer substantial benefits. Aqueous methods often require "salting out" the product, which can lead to lower yields and contamination of the final product with inorganic salts. google.com Solid-phase acetylation, by contrast, can produce a purer product with higher yields and simplifies the workup process. google.com
Furthermore, the recovery and reuse of reagents and solvents represent a key strategy for process efficiency and sustainability. For example, research into the acetylation of nucleosides has shown that a mixture of acetic anhydride and acetic acid can be used as a reusable solvent and acetylating reagent, significantly reducing production costs. researchgate.net Applying similar principles to the synthesis of this compound could offer economic and environmental advantages.
| Optimization Strategy | Description | Impact on Efficiency |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduces reaction time, can improve yields. nih.govacs.org |
| Solid-Phase Acylation | Performing the acetylation reaction with minimal solvent in a kneader. | Improves yield and purity, simplifies product isolation. google.com |
| Reagent/Solvent Reuse | Recovering and reusing solvents like acetic anhydride/acetic acid mixtures. | Reduces raw material costs and waste generation. researchgate.net |
Isolation and Advanced Purification Techniques for Amidated Products
The isolation and purification of this compound are critical steps to ensure the final product meets the required specifications for its intended applications, removing unreacted starting materials, isomers, and other process-related impurities. The inherent polarity and high solubility of this compound in aqueous media necessitate specific strategies, often involving crystallization, salting out, and chromatographic methods.
A common initial step in the isolation of naphthalenesulfonic acid derivatives from a reaction mixture involves precipitation. This is typically achieved by altering the pH of the solution. For instance, after synthesis, the reaction mixture can be diluted with water and then acidified. This change in pH reduces the solubility of the sulfonic acid, causing it to crystallize or precipitate out of the solution. The solid product can then be collected by filtration. The efficiency of this precipitation can be influenced by temperature and the concentration of the solution.
Recrystallization is a fundamental technique for purifying solid organic compounds. For sulfonic acids, which are often highly soluble in water, this can be a challenging yet effective method. The choice of solvent is crucial. Water is a common solvent for recrystallizing polar compounds like this compound. The process involves dissolving the crude product in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the sulfonic acid decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. Sometimes, a mixture of solvents is employed to achieve the desired solubility characteristics. For example, for a related compound, 8-(2-Ethyl-1H-benzo[d]imidazol-1-yl)naphthalene-1-sulfonic acid, crystallization from a methanol/chloroform mixture was effective google.com.
In some cases, impurities can be removed by treating the dissolved product with adsorbents. For the purification of the closely related 8-anilinonaphthalene-1-sulfonic acid, a procedure involves dissolving the crude product in a sodium hydroxide solution and then treating it with neutral alumina and activated carbon chemicalbook.com. These adsorbents bind colored impurities and other byproducts, which are then removed by filtration. The purified product is subsequently precipitated by the slow addition of acid chemicalbook.com.
Another powerful technique for isolating sulfonic acids is through the formation of their salts. The addition of a specific cation can lead to the precipitation of a less soluble salt of the sulfonic acid. For example, the potassium salt of 8-naphthamide-1-sulfonic acid is described as being difficultly soluble in an alkaline solution and can be isolated by diluting the reaction mass with a common salt solution and filtering the separated potassium salt google.com. This salt can then be converted back to the free acid if required. Similarly, for other naphthalenesulfonic acids, the addition of ortho-toluidine has been used to precipitate the corresponding salt, effectively separating it from isomeric impurities nih.gov.
For achieving very high purity or for separating closely related isomers, advanced chromatographic techniques are employed. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt, yielding purities of over 99% nih.gov. HSCCC is a liquid-liquid partition technique that avoids the use of a solid support, which can sometimes irreversibly adsorb the target compound nih.gov. Reversed-phase high-performance liquid chromatography (HPLC) is also a viable, though often more expensive, option for high-purity separations of naphthalenesulfonic acid isomers google.com. Column chromatography using silica gel or other stationary phases is also applicable. For instance, a derivative of 8-aminonaphthalene-1-sulfonic acid was purified by column chromatography using a dichloromethane/methanol solvent system google.com.
The table below summarizes various purification techniques applied to this compound and structurally similar compounds.
| Technique | Target Compound/Analogue | Key Steps & Conditions | Outcome/Purity | Reference |
|---|---|---|---|---|
| Crystallization | 8-(2-Ethyl-1H-benzo[d]imidazol-1-yl)naphthalene-1-sulfonic Acid | Dissolution in hot methanol/chloroform (5:1), followed by cooling. | Isolated as a white solid. | google.com |
| Precipitation with Adsorbent Treatment | 8-Anilinonaphthalene-1-sulfonic Acid | 1. Dissolve crude product in 10% NaOH. 2. Treat with neutral alumina and activated carbon. 3. Filter. 4. Precipitate product by slow addition of 50% sulfuric acid. | High-purity product suitable for biotechnology applications. | chemicalbook.com |
| Salt Formation | 8-Naphthamide-1-sulfonic Acid | Dilute reaction mass with water to form an alkaline solution; the potassium salt precipitates due to low solubility. | Potassium salt crystallizes from water in rhombic leaflets. | google.com |
| High-Speed Counter-Current Chromatography (HSCCC) | 4-Hydroxy-1-naphthalenesulfonic Acid Sodium Salt | Solvent system: n-butanol/water (1:1) acidified with 0.2% trifluoroacetic acid. | >99% purity. | nih.gov |
| Column Chromatography | 8-(7-Chloro-2-ethyl-1H-benzo[d]imidazol-1-yl)naphthalene-1-sulfonic Acid | Stationary phase: Silica gel. Mobile phase: Dichloromethane/Methanol (10:1). | Isolated as a light solid. | google.com |
Advanced Spectroscopic and Structural Characterization of 8 Acetamidonaphthalene 1 Sulfonic Acid
Comprehensive Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 8-Acetamidonaphthalene-1-sulfonic acid, have not been reported in the reviewed scientific literature. While related compounds in the anilinonaphthalene sulfonic acid family have been characterized in detail, the specific data for the N-acetylated derivative is not provided in these studies.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
A high-resolution mass spectrum to confirm the elemental composition and exact mass of this compound has not been published in the available literature. Therefore, a comparison of the calculated versus observed mass for the [M-H]⁻ or [M+H]⁺ ion is not available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Experimental Infrared (IR) and Raman spectra for this compound are not available in the searched databases. A detailed analysis of characteristic vibrational frequencies for its functional groups (sulfonic acid SO₃H, amide N-H and C=O, and aromatic C-H and C=C) cannot be provided without this data.
Electronic Absorption Spectroscopy for Chromophore Characterization
The electronic absorption properties of this compound have been investigated, revealing its behavior in different solvent environments. The naphthalenic core, substituted with both an electron-donating acetamido group and an electron-withdrawing sulfonic acid group, constitutes the primary chromophore. The maximum absorption wavelengths (λmax) are dependent on solvent polarity.
In aqueous solutions, the compound exhibits a maximum absorption at 360 nm. A shift to a longer wavelength is observed in a less polar organic solvent, with the absorption maximum recorded at 380 nm in ethylene glycol researchgate.netacs.org.
| Solvent | Maximum Absorption Wavelength (λmax abs) |
|---|---|
| Water | 360 nm |
| Ethylene Glycol | 380 nm |
Fluorescence Spectroscopy for Photophysical Property Assessment
The fluorescence properties of this compound show a strong dependence on the solvent environment. In aqueous solutions, the fluorescence signal was found to be immeasurable, indicating a very low or non-existent quantum yield researchgate.netacs.org. This is a common characteristic for some derivatives in the anilinonaphthalene sulfonic acid series, where electron-donating substituents may promote non-radiative relaxation pathways researchgate.net.
In the less polar solvent ethylene glycol, the compound is weakly fluorescent. It displays a maximum emission wavelength at 558 nm with a very low fluorescence quantum yield (φ) of 0.004 researchgate.netacs.org.
| Solvent | Maximum Emission Wavelength (λmax em) | Quantum Yield (φ) |
|---|---|---|
| Water | None Observed | N/A |
| Ethylene Glycol | 558 nm | 0.004 |
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been determined or reported. Consequently, detailed information regarding its solid-state conformation, crystal packing, bond lengths, bond angles, and intermolecular interactions is not available.
Chromatographic and Electrophoretic Methods for Purity and Isomer Analysis
The assessment of purity and the resolution of isomers of this compound are critical for its application in various scientific and industrial fields. Chromatographic and electrophoretic techniques are powerful tools for achieving these analytical objectives, offering high-resolution separation based on the differential physicochemical properties of the analyte and its potential impurities or isomers.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of naphthalenesulfonic acids due to its efficiency and versatility. researchgate.net Reverse-phase HPLC, in particular, is a common approach for separating such polar compounds. For instance, a method for Naphthalene-1-sulfonic acid, a structurally related compound, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid on a C18 or a specialized reverse-phase column. sielc.com
Ion-pair chromatography represents another effective HPLC strategy for enhancing the retention and separation of highly polar analytes like sulfonated naphthalenes. This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its affinity for the non-polar stationary phase. oup.com The choice of the ion-pairing agent and its concentration are critical parameters that need to be optimized for achieving the desired separation.
For preparative scale purification, high-speed counter-current chromatography (HSCCC) has been successfully employed for purifying related compounds like 4-hydroxy-1-naphthalenesulfonic acid sodium salt. nih.gov This technique, which utilizes a liquid-liquid partitioning mechanism, has demonstrated the capability to yield high-purity fractions from technical-grade materials. nih.gov
Thin-layer chromatography (TLC) also serves as a valuable tool for the rapid purity assessment of N-acyl aminonaphthalene sulfonic acid derivatives. nih.gov This method, often coupled with flame ionization detection, can provide a straightforward and efficient means of qualitative analysis. nih.gov
Below is a summary of typical HPLC conditions that can be adapted for the analysis of this compound based on methods developed for similar compounds.
| Parameter | Condition 1 | Condition 2 |
| Column | Newcrom R1 | ODS-AQ, Luna C18(2) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Water/Methanol with 5 mM TBAB, 4 g/L disodium sulphate, and 40 mL/L 37% hydrochloric acid |
| Detection | UV | Fluorescence |
| Application | Purity Analysis | Isomer Separation |
This table presents generalized HPLC conditions based on methods for related naphthalenesulfonic acids and may require optimization for this compound.
Electrophoretic Methods
Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of ionic species like this compound and its isomers. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge-to-size ratio.
Capillary Zone Electrophoresis (CZE) is a fundamental mode of CE. The separation of naphthalenedisulfonate isomers has been investigated using CZE, with the composition of the running buffer significantly affecting the separation selectivity. researchgate.net The addition of organic solvents such as ethanol or propan-2-ol to the buffer has been shown to improve the resolution of peaks. researchgate.net
Micellar Electrokinetic Capillary Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that employs micelles in the running buffer to facilitate the separation of both neutral and charged analytes. For naphthalenedisulfonate isomers, MEKC using micellar agents like Brij 35 has proven effective in resolving isomers that are difficult to separate by CZE alone. researchgate.net
Cyclodextrin-mediated capillary electrophoresis is another powerful technique for resolving positional isomers of naphthalenesulfonate compounds. nih.gov Cyclodextrins are added to the background electrolyte to create inclusion complexes with the analytes, leading to differences in their electrophoretic mobilities and enabling their separation. nih.gov Optimal conditions often involve a mixture of different cyclodextrins in a borate (B1201080) buffer. nih.gov This method has demonstrated high sensitivity, with quantitation limits in the microgram per liter range when combined with UV detection. nih.gov
The following table summarizes exemplary conditions for the electrophoretic separation of naphthalenesulfonate isomers, which can serve as a starting point for method development for this compound.
| Parameter | Capillary Zone Electrophoresis (CZE) | Cyclodextrin-Mediated CE |
| Buffer | 20 mM borate buffer (pH 9.1) with 15% v/v propan-2-ol | 15 mM borate buffer (pH 9.2) with a mixture of β- and γ-cyclodextrin |
| Voltage | 30 kV | Not specified |
| Temperature | 45 °C | Not specified |
| Detection | UV Diode Array | UV |
| Key Finding | Baseline separation of eight peaks was achieved. researchgate.net | Achieved over 100-fold enrichment and improved selectivity. nih.gov |
This table illustrates electrophoretic conditions used for the separation of related naphthalenesulfonate isomers and would likely require optimization for the specific analysis of this compound.
Chemical Reactivity and Derivatization Pathways of 8 Acetamidonaphthalene 1 Sulfonic Acid
Transformations Involving the Sulfonic Acid Moiety
The sulfonic acid group is a versatile functional group that can undergo several important reactions, providing pathways to various sulfonyl derivatives.
The sulfonation of naphthalene (B1677914) and its derivatives is a reversible process. wikipedia.org The position of the sulfonic acid group is influenced by reaction conditions such as temperature. The introduction of a sulfonic acid group at the 1-position of the naphthalene ring, as in 8-acetamidonaphthalene-1-sulfonic acid, is typically achieved under kinetically controlled conditions at lower temperatures. Conversely, heating naphthalenesulfonic acids in the presence of aqueous acid can lead to desulfonation, where the sulfonic acid group is cleaved from the aromatic ring to regenerate the parent naphthalene derivative. wikipedia.orgwikipedia.org This reversibility can be exploited in synthesis to either introduce or remove a sulfonic acid directing group.
Further sulfonation of a monosulfonated naphthalene, such as naphthalene-1-sulfonic acid, can lead to the formation of disulfonic acids. wikipedia.org The position of the second sulfonic acid group is directed by the existing substituent.
| Reaction | Reagents and Conditions | Product(s) |
| Desulfonation | Dilute aqueous acid, heat | 8-Acetamidonaphthalene |
| Further Sulfonation | Concentrated sulfuric acid or oleum | 8-Acetamidonaphthalene-disulfonic acid isomers |
A key transformation of sulfonic acids is their conversion to sulfonyl halides, most commonly sulfonyl chlorides. These highly reactive intermediates are precursors to a wide array of other sulfonyl derivatives, including sulfonamides.
The direct conversion of a sulfonic acid to a sulfonyl chloride can be achieved using various chlorinating agents. Common reagents for this transformation include chlorosulfonic acid, phosphorus pentachloride, and thionyl chloride in the presence of a catalyst like dimethylformamide. bu.edu.eggoogle.com For instance, treating an aromatic compound with an excess of chlorosulfonic acid first leads to the formation of the sulfonic acid, which is then converted to the sulfonyl chloride. bu.edu.eg
Once formed, the sulfonyl chloride of this compound can readily react with ammonia (B1221849) or primary and secondary amines to yield the corresponding sulfonamides. bu.edu.egscholarsresearchlibrary.com This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. bu.edu.eg This two-step sequence is a fundamental method for the synthesis of sulfonamides from sulfonic acids. nih.govnih.govresearchgate.netprinceton.edu
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| This compound | Chlorosulfonic acid or Phosphorus pentachloride | 8-Acetamidonaphthalene-1-sulfonyl chloride | Chlorosulfonation |
| 8-Acetamidonaphthalene-1-sulfonyl chloride | Ammonia or RNH₂ or R₂NH, Base | 8-Acetamidonaphthalene-1-sulfonamide (or N-substituted derivatives) | Sulfonamidation |
Reactions at the Acetamido Functionality
The acetamido group, an amide, also presents opportunities for chemical modification, primarily through hydrolysis or more complex transformations.
The acetamido group in this compound can be hydrolyzed to yield the corresponding primary amine, 8-aminonaphthalene-1-sulfonic acid (also known as peri acid). wikipedia.org This reaction is typically carried out under acidic conditions, for example, by heating with a dilute mineral acid such as hydrochloric acid. wisc.edu The sulfonamide group, if present in a derivative, is generally more stable to hydrolysis than the acetamido group, allowing for selective deprotection of the amine. wisc.edu This hydrolytic cleavage is a crucial step in many synthetic pathways where the acetamido group is used as a protecting group for the amino functionality.
| Reaction | Reagents and Conditions | Product |
| Amide Hydrolysis | Dilute HCl, heat | 8-Aminonaphthalene-1-sulfonic acid |
While the nitrogen of the acetamido group is generally unreactive due to the electron-withdrawing nature of the acetyl group, the primary amino group obtained after hydrolysis is a versatile nucleophile. This free amine can undergo a variety of N-substitution reactions.
A notable example is the Bucherer reaction, where 8-aminonaphthalene-1-sulfonic acid can be heated with anilinium salts to produce N-phenyl derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS). wikipedia.org Furthermore, the primary amino group can be readily alkylated or acylated to introduce a wide range of substituents, allowing for the synthesis of a diverse library of N-substituted 8-aminonaphthalene-1-sulfonic acid derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 8-Aminonaphthalene-1-sulfonic acid | Aniline, heat (Bucherer reaction conditions) | 8-Anilinonaphthalene-1-sulfonic acid | Nucleophilic Aromatic Substitution |
| 8-Aminonaphthalene-1-sulfonic acid | Alkyl halide (e.g., R-X) | 8-(Alkylamino)naphthalene-1-sulfonic acid | N-Alkylation |
| 8-Aminonaphthalene-1-sulfonic acid | Acyl chloride or Anhydride (B1165640) (e.g., RCOCl) | 8-(Acylamino)naphthalene-1-sulfonic acid | N-Acylation |
Electrophilic Aromatic Substitution Studies on the Naphthalene Nucleus
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, with the position of attack being governed by the directing effects of the existing substituents.
The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director. libretexts.org In the context of the naphthalene ring, this means it directs incoming electrophiles to positions 2, 4, 5, and 7 relative to its own position at C8. The sulfonic acid group (-SO₃H), on the other hand, is a deactivating group and a meta-director. libretexts.org
When both groups are present on the same ring of the naphthalene system, their directing effects must be considered in concert. The powerful activating and ortho, para-directing influence of the acetamido group generally dominates over the deactivating and meta-directing effect of the sulfonic acid group. Therefore, electrophilic substitution is expected to occur on the same ring as the substituents, preferentially at the positions activated by the acetamido group that are not sterically hindered. The most likely positions for electrophilic attack would be C5 and C7.
| Substituent Group | Electronic Effect | Directing Influence |
| Acetamido (-NHCOCH₃) | Activating | ortho, para (to positions 5 and 7) |
| Sulfonic Acid (-SO₃H) | Deactivating | meta (to positions 3 and 6) |
Given the stronger activating nature of the acetamido group, further electrophilic substitution, such as nitration or halogenation, on this compound would be predicted to yield primarily the 5- and/or 7-substituted derivatives.
Regiochemical and Stereochemical Control in Chemical Transformations
The regiochemical outcome of chemical transformations involving this compound is primarily dictated by the electronic and steric effects of the acetamido and sulfonic acid groups on the naphthalene ring system. In electrophilic aromatic substitution reactions, the directing effects of these substituents determine the position of attack by incoming electrophiles.
The acetamido group (-NHCOCH₃) at the C-8 position is an activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions and stabilizing the corresponding cationic intermediates (arenium ions) formed during electrophilic attack. Conversely, the sulfonic acid group (-SO₃H) at the C-1 position is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less susceptible to electrophilic attack, particularly at the ortho and para positions relative to itself.
The interplay of these two groups governs the regioselectivity of further substitutions. The activating effect of the acetamido group generally makes the ring it is attached to more reactive than the other. However, the steric hindrance from the peri-position (the close proximity of the C-1 and C-8 substituents) can influence the accessibility of certain positions. For instance, in reactions like sulfonation of deactivated naphthalene derivatives, the incoming substituent is often directed to the other ring. In the case of this compound, the acetamido group would favor substitution at the C-5 and C-7 positions, while the sulfonic acid group would direct to the C-3 and C-6 positions. The predominant outcome would depend on the specific reaction conditions and the nature of the electrophile.
Stereochemical control is less frequently a primary consideration in reactions involving the aromatic core of this compound, as the naphthalene ring is planar. However, in derivatization reactions that introduce chiral centers, for example, on a substituent attached to the naphthalene ring, stereochemical control would become a critical aspect of the synthesis.
The following table summarizes the expected directing effects of the substituents on this compound in electrophilic aromatic substitution reactions.
| Substituent | Position | Electronic Effect | Directing Influence |
| 8-Acetamido | C-8 | Activating | ortho, para (to C-7, C-5) |
| 1-Sulfonic acid | C-1 | Deactivating | meta (to C-3, C-6) |
Mechanistic Investigations of Reaction Pathways
The reaction pathways of this compound are predominantly understood through the general mechanism of electrophilic aromatic substitution (EAS) on naphthalene systems. The mechanism involves the initial attack of an electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This is typically the rate-determining step. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring, leading to the substituted product.
In the context of this compound, the mechanism is modulated by the existing substituents. The acetamido group at C-8, being an electron-donating group, stabilizes the arenium ion intermediate when the electrophilic attack occurs at the ortho or para positions (C-7 and C-5, respectively). This stabilization is achieved through resonance, where the lone pair on the nitrogen atom can delocalize to accommodate the positive charge. This lowers the activation energy for substitution at these positions, making them the kinetically favored sites of reaction.
Conversely, the sulfonic acid group at C-1 is electron-withdrawing and destabilizes the arenium ion, particularly when the attack is at the ortho or para positions (C-2, C-4, and C-8a). Attack at the meta positions (C-3 and C-6) results in an arenium ion where the positive charge is not located on the carbon atom bearing the sulfonic acid group, making it a less destabilized intermediate compared to ortho or para attack.
Derivatization pathways involving the sulfonic acid group, such as conversion to a sulfonyl chloride, typically proceed through an initial activation of the sulfonic acid. For example, reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride involves the conversion of the -SO₃H group into a more reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion to yield the sulfonyl chloride. Subsequent reaction with an amine would then proceed via nucleophilic substitution at the sulfur atom of the sulfonyl chloride to form a sulfonamide. These reactions are generally well-established for aromatic sulfonic acids. bu.edu.egwisc.edu
Theoretical and Computational Chemistry Approaches for 8 Acetamidonaphthalene 1 Sulfonic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For derivatives of naphthalene (B1677914) sulfonic acid, Density Functional Theory (DFT) is a commonly employed method. koreascience.kracs.org Functionals such as B3LYP, often paired with basis sets like 6-311++G** or cc-pVTZ, are used to optimize the molecular geometry and calculate electronic characteristics. koreascience.kr
These calculations provide access to key energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. acs.org For instance, in a study comparing 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, the difference in their LUMO-HOMO energy gaps was calculated to be -3.6232 kJ·mol⁻¹, indicating that the 1-isomer is more reactive. acs.org
Table 1: Representative Electronic Properties Calculated for Naphthalene Sulfonic Acid Isomers This table is illustrative, based on data for related compounds, to show the types of parameters generated from quantum chemical calculations.
| Property | 1-Naphthalenesulfonic Acid | 2-Naphthalenesulfonic Acid | Unit | Reference |
| HOMO Energy | Data not available | Data not available | au | acs.org |
| LUMO Energy | Data not available | Data not available | au | acs.org |
| HOMO-LUMO Gap | 0.16970 | 0.17108 | au | acs.org |
| HOMO-LUMO Gap | 445.5473 | 449.1705 | kJ·mol⁻¹ | acs.org |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape in response to its environment.
For a molecule like 8-Acetamidonaphthalene-1-sulfonic acid, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the orientation of the acetamido and sulfonic acid groups relative to the naphthalene core. Software packages like Gromacs and AmberTools are commonly used for such simulations, applying force fields like GAFF (General Amber Force Field) to describe the interatomic forces. researchgate.net
Key analyses performed on MD trajectories include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the simulation and determine if the molecule has reached an equilibrium conformation. researchgate.net
Radius of Gyration (Rg): To understand the compactness of the molecule over time. researchgate.net
Solvent Accessible Surface Area (SASA): To quantify the portion of the molecule exposed to the solvent, which is crucial for understanding interactions. researchgate.netosmania.ac.in
Hydrogen Bond Analysis: To track the formation and breaking of intramolecular and intermolecular hydrogen bonds. researchgate.net
These simulations provide a detailed picture of the molecule's conformational landscape, which is essential for understanding its interactions with other molecules, such as proteins or solvent molecules.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, relevant reactions for computational study include its synthesis via sulfonation and acetylation, or its potential hydrolysis. DFT calculations are a primary tool for mapping the potential energy surfaces of these reactions.
Similarly, the hydrolysis of the acetamido group can be modeled. DFT studies on the hydrolysis of acetamide (B32628) on catalyst surfaces, for instance, detail a mechanism involving the formation of a metastable tetrahedral intermediate, followed by the scission of the C–N bond. nih.gov Such calculations would identify the transition state structures and determine the energy barriers for each step of the reaction, providing a complete energetic profile of the reaction pathway. This approach allows for the prediction of reaction rates and provides insights into factors that could catalyze or inhibit the reaction.
Prediction of Spectroscopic Signatures and Photophysical Parameters
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the characterization of molecules.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Visible absorption and emission spectra. koreascience.krhw.ac.uk These calculations can predict the maximum absorption wavelength (λmax) and oscillator strengths for electronic transitions, such as the π → π* transitions characteristic of aromatic systems. koreascience.krhw.ac.uk Studies on related naphthol sulfonate derivatives have shown that TD-DFT, particularly with range-separated functionals like ωB97X-D, can provide valuable insights into the excited states, although accuracy can vary compared to higher-level ab initio methods like EOM-CCSD. koreascience.kr
Vibrational Spectroscopy (IR & Raman): DFT calculations are used to compute the vibrational frequencies and intensities of a molecule. By performing a frequency calculation on the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. This is useful for assigning experimental peaks to specific vibrational modes, such as the characteristic stretches of the SO₂ and C=O groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These theoretical predictions are valuable for confirming the structure of the molecule and assigning signals in experimental NMR spectra.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound This table illustrates the comparison between computed and measured data for a sulfonamide Schiff base, demonstrating the predictive power of these methods.
| Spectroscopic Data | Experimental Value | Computational Value | Method | Reference |
| UV-Vis (λmax) | ||||
| n—π* transition | 278 nm | 362 nm | DFT | nih.gov |
| π—π* transition | 340 nm | 363 nm | DFT | nih.gov |
| ¹H NMR (δ) | ||||
| Azomethine proton | 8.40 ppm | 8.60 ppm | DFT | nih.gov |
| FT-IR (cm⁻¹) | ||||
| SO₂ asymmetric stretch | 1345 | 1334 | DFT | nih.gov |
| SO₂ symmetric stretch | 1186 | 1252 | DFT | nih.gov |
In Silico Screening for Molecular Interactions
In silico screening, particularly through molecular docking and molecular dynamics, is a powerful computational technique used to predict how a molecule like this compound might interact with a biological target, typically a protein. This approach is fundamental in drug discovery and molecular biology to identify potential binding partners and understand interaction mechanisms.
The process involves docking the molecule (the ligand) into the binding site of a target protein. A scoring function then estimates the binding affinity, predicting the strength of the interaction. This can be used to screen large libraries of compounds or to study the specific interactions of one molecule in detail.
Derivatives of naphthalenesulfonic acid, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are well-known fluorescent probes that bind to hydrophobic pockets on proteins. researchgate.netacs.org In silico studies can model these interactions, identifying the key amino acid residues involved and the nature of the binding forces, which can include hydrophobic interactions and electrostatic interactions involving the charged sulfonate group. researchgate.net For example, studies have shown that ANS interacts with Toxoplasma gondii Ferredoxin-NADP(+) reductase through both electrostatic and hydrophobic forces. researchgate.net Computational methods can reveal how the ligand induces conformational changes in the protein upon binding, providing a dynamic view of the molecular recognition process.
Research Applications of 8 Acetamidonaphthalene 1 Sulfonic Acid and Its Derivatives
Strategic Intermediates in Fine Chemical Synthesis
The naphthalene (B1677914) scaffold, particularly when functionalized with sulfonic acid and amino or acetamido groups, serves as a crucial building block in organic synthesis. These intermediates are prized for their reactivity and the specific properties they impart to the final products.
Naphthalene derivatives are integral to the development of advanced organic materials, which are sought after for their diverse applications in electronics, materials science, and biomedicine. jhu.edu The introduction of sulfonic acid groups into organic compounds, a process known as sulfonation, can significantly alter their properties, enhancing characteristics like water solubility and their ability to interact with biological systems. mdpi.com
The rigid, planar structure of the naphthalene core is a desirable feature for creating materials with specific electronic and photophysical properties. For instance, these structures can be foundational in synthesizing sequence-defined polymers, where precise monomer assembly allows for the fine-tuning of chemical and physical characteristics for applications like drug delivery. jhu.edu Furthermore, derivatives such as 1-amino-2-naphthol-4-sulfonic acid have been used to functionalize graphene oxide, creating novel heterogeneous nanocatalysts. sciforum.net This demonstrates the role of naphthalenesulfonic acids as versatile precursors for high-performance, next-generation materials. sciforum.net
Historically, (phenylamino)naphthalenesulfonic acids have been used as dye intermediates since the 19th century. nih.gov Naphthalenesulfonic acid derivatives are vital precursors in the synthesis of a wide variety of functional dyes and pigments. nbinno.com The specific arrangement of functional groups on the naphthalene ring system is a key determinant of the final color and performance properties of the colorant. nbinno.com
These compounds are used to create acid dyes, which are water-soluble and can be fixed to fabrics like nylon. researchgate.net The synthesis process typically involves diazotization of an amino-naphthalenesulfonic acid, followed by coupling with another naphthalene derivative to produce the final dye molecule. researchgate.net The resulting dyes are used not only in industrial applications like textiles but also as specialized reagents in research for staining and visualization. The sulfonate group (–SO₃H) is particularly important as it confers water solubility, a crucial property for many dyeing processes. epa.gov
Design and Engineering of Fluorescent Probes and Sensors
Derivatives of 8-acetamidonaphthalene-1-sulfonic acid, particularly its deacetylated amine form which can be further modified, are central to the design of fluorescent probes. These molecular tools are engineered to detect and quantify specific analytes or report on the conditions of their local environment through changes in their fluorescence properties.
A key feature of many naphthalenesulfonic acid-based fluorophores, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS), is their environmentally sensitive fluorescence. nih.gov These molecules typically exhibit low fluorescence quantum yields in polar environments like water but become highly fluorescent in nonpolar, hydrophobic media. nih.govthermofisher.com This phenomenon, known as solvatochromism, makes them excellent probes for studying nonpolar sites in larger macromolecules.
This environmental sensitivity arises from the nature of the molecule's excited state. In a polar solvent, the excited state can be deactivated through interactions with the solvent molecules, quenching fluorescence. However, when the probe binds to a hydrophobic pocket, such as those found in proteins, it is shielded from the polar solvent, leading to a significant enhancement of its fluorescence emission. nih.govresearchgate.net The emission spectrum can also shift to shorter wavelengths (a blue shift) in nonpolar environments. thermofisher.com This principle is widely exploited to study protein folding, conformational changes, and the exposure of hydrophobic surfaces. researchgate.netnih.gov
The naphthalene framework is a versatile scaffold for creating fluorescent probes for a wide range of analytes. mdpi.com By attaching specific recognition moieties (chelators or reactive groups) to the fluorescent core, researchers can design probes that selectively interact with target ions or molecules. nih.govresearchgate.net
Derivatives of naphthalenesulfonic acid and the related, widely used 1,8-naphthalimides have been developed into probes for various targets. nih.govnih.gov For example, ANS is a classic probe used to detect hydrophobic regions on protein surfaces, characterize protein folding intermediates, and investigate ligand binding. researchgate.netnih.govnih.gov More complex probes based on the naphthalimide structure have been engineered to detect specific metal ions, such as Cu²⁺ and Fe³⁺, or other reactive chemical species like phosgene (B1210022). nih.govrsc.orgnih.gov The development of these tools is crucial for applications in environmental monitoring, medical diagnostics, and live-cell imaging. rsc.orgnih.gov
Below is a table summarizing research findings on various naphthalene-based fluorescent probes.
| Probe Class | Target Analyte/Environment | Principle of Detection | Research Application | Reference |
|---|---|---|---|---|
| Anilinonaphthalene sulfonic acids (ANS) | Hydrophobic regions of proteins | Enhanced fluorescence in nonpolar environments | Studying protein folding, aggregation, and conformational changes | nih.govresearchgate.netnih.gov |
| Bis-ANS | Solvent-exposed hydrophobic regions | Photoincorporation and fluorescence | Locating binding sites on proteins like αB-crystallin | nih.gov |
| Naphthalimide-Schiff base | Copper ions (Cu²⁺) | Fluorescence quenching upon ion binding | Selective detection of copper ions in solution and cells | nih.gov |
| Naphthalimide-piperazine | Iron ions (Fe³⁺) | Fluorescence enhancement via PET blocking | Detecting Fe³⁺ and tracking lysosomes in living cells | rsc.org |
| Naphthalimide-o-diaminobenzene | Phosgene | Fluorescence turn-on via intramolecular cyclization | Highly sensitive detection of toxic phosgene gas | researchgate.net |
Photoinduced Electron Transfer (PET) is a powerful and widely used mechanism for designing 'turn-on' fluorescent probes. nih.govrsc.org A typical PET sensor is a multi-component system comprising a fluorophore (like 1,8-naphthalimide), a recognition site (receptor), and a spacer connecting them. mdpi.comresearchgate.net
In the 'off' state, the probe exhibits very low fluorescence. Upon excitation with light, an electron is transferred from the receptor to the excited fluorophore, a process which quenches the fluorescence. mdpi.com When the target analyte binds to the receptor, the electronic properties of the receptor are altered, which inhibits or completely blocks the PET process. rsc.org This blockage prevents the non-radiative quenching pathway, causing the probe to 'turn on' and emit bright fluorescence. researchgate.net This mechanism allows for the design of highly sensitive probes with a low background signal and a significant fluorescence enhancement upon target detection, making them ideal for cellular imaging and quantitative analysis. rsc.orgresearchgate.net
Catalytic Roles in Organic Transformations
While this compound itself is not primarily used as a catalyst, its derivatives, particularly those synthesized from its precursor 8-aminonaphthalene-1-sulfonic acid, have been developed into a novel class of chiral catalysts. nih.govacs.org Researchers have successfully designed and synthesized axially chiral sulfonic acids by transforming the amino group of 8-aminonaphthalene-1-sulfonic acid into a benzimidazole (B57391) or benzimidazolone ring. nih.govresearchgate.net This structural modification introduces axial chirality around the C−N bond, creating a specific three-dimensional environment that allows for stereoselective chemical transformations. nih.govresearchgate.net
These derivatives function as chiral Brønsted acid catalysts, which are crucial in asymmetric synthesis for producing enantiomerically pure compounds. nih.govacs.org The development of these catalysts expands the range of available chiral Brønsted acids, which are valued for their ability to catalyze reactions under mild conditions. nih.gov The synthesis of these novel catalysts starts from readily available materials, including 8-aminonaphthalene-1-sulfonic acid, making them accessible for broader applications. nih.govacs.org
A practical demonstration of their catalytic activity is in the Pictet-Spengler reaction. nih.gov In a preliminary study, synthesized axially chiral 8-benzoimidazolylnaphthalene-1-sulfonic acids were used to catalyze the reaction between tryptamine (B22526) and α-angelica lactone. nih.gov The reaction resulted in the formation of a tetracyclic heterocycle with a notable enantiomeric excess, confirming the potential of these compounds as effective catalysts in enantioselective organic reactions. nih.gov
Table 1: Catalytic Performance in the Pictet-Spengler Reaction
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 6a | 10 | 95 | 50 |
| 6a | 5 | 93 | 48 |
| 6a | 2.5 | 85 | 49 |
| 6b | 10 | 96 | 52 |
| 6b | 5 | 94 | 51 |
Data sourced from a preliminary study on the catalytic application of axially chiral sulfonic acids derived from 8-aminonaphthalene-1-sulfonic acid. nih.gov
Contributions to Polymer and Materials Science Research
Derivatives of naphthalenesulfonic acid are utilized in materials science, notably as additives to enhance the properties of polymers. One significant application is the use of organotin complexes derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid as photostabilizers for poly(vinyl chloride) (PVC). nih.govresearchgate.net PVC is susceptible to photodegradation when exposed to ultraviolet (UV) light, leading to discoloration, reduced durability, and loss of mechanical properties. nih.gov
The synthesized tin-naphthalene sulfonic acid complexes, when blended with PVC, significantly reduce the polymer's degradation upon UV irradiation. nih.govresearchgate.net These additives function through multiple mechanisms to protect the polymer matrix. They act as UV absorbers, dissipating harmful light energy. nih.gov Additionally, they function as hydrogen chloride scavengers, neutralizing the HCl released during PVC degradation, which otherwise autocatalyzes further decomposition. nih.govnih.gov The complexes also act as peroxide decomposers, inhibiting the photo-oxidation process. nih.govresearchgate.net
Studies have shown that the effectiveness of these stabilizers is influenced by the organic groups attached to the tin atom. nih.gov For instance, a triphenyltin (B1233371) complex of 4-amino-3-hydroxynaphthalene-1-sulfonic acid demonstrated the highest efficiency as a photostabilizer. nih.gov The aromatic nature of the triphenyltin moiety enhances the absorption of UV light and stabilizes the polymer through resonance. nih.govnih.gov The performance of these additives is quantified by monitoring changes in the polymer's physical and chemical properties, such as weight loss and the formation of carbonyl and polyene groups during irradiation. nih.govresearchgate.net
Table 2: Efficiency of Tin-Naphthalene Sulfonic Acid Complexes as PVC Photostabilizers
| PVC Film Sample | Irradiation Time (h) | Weight Loss (%) | Carbonyl Group Index (IC=O) | Polyene Group Index (IC=C) |
|---|---|---|---|---|
| Blank PVC | 300 | 0.85 | 0.421 | 0.331 |
| PVC + Complex 1 | 300 | 0.29 | 0.214 | 0.177 |
| PVC + Complex 2 | 300 | 0.38 | 0.245 | 0.201 |
| PVC + Complex 3 | 300 | 0.45 | 0.273 | 0.224 |
| PVC + Complex 4 | 300 | 0.51 | 0.298 | 0.249 |
Complex 1: Triphenyltin derivative. Complexes 2-4 represent other organotin derivatives. Data reflects changes after 300 hours of UV irradiation. nih.gov
Future Research Directions and Unresolved Challenges in 8 Acetamidonaphthalene 1 Sulfonic Acid Chemistry
Exploration of Green Chemistry Synthetic Routes
Traditional synthetic methods for producing sulfonated naphthalenes often rely on harsh conditions, such as the use of concentrated sulfuric acid, high temperatures, and extended reaction times, which can lead to significant waste generation and the formation of unwanted isomers. A primary challenge is the development of more environmentally benign and efficient synthetic pathways.
Future research should focus on:
Catalyst Development: Investigating novel catalytic systems that can facilitate sulfonation under milder conditions. This includes the exploration of solid acid catalysts, such as chitosan-sulfonic acid, which has shown promise in other naphthalene-based syntheses, and recyclable catalysts like sulfonic acid functionalized imidazolium (B1220033) salts. academie-sciences.frnih.gov These catalysts could offer higher selectivity, reduce corrosive waste streams, and allow for easier separation and reuse. academie-sciences.fr
Alternative Solvents and Energy Sources: Moving away from traditional high-boiling point solvents towards greener alternatives, or developing solvent-free reaction conditions. academie-sciences.fr The application of alternative energy sources, such as microwave irradiation, has been shown to dramatically reduce reaction times and improve yields in the synthesis of related naphthalene (B1677914) derivatives and warrants investigation for 8-acetamidonaphthalene-1-sulfonic acid production. nih.govresearchgate.net
Waste Valorization: Designing processes where byproducts are minimized or can be converted into valuable materials. For instance, methods to efficiently capture and reuse sulfur oxide waste gases as sulfuric acid could significantly improve the environmental profile of the synthesis. google.com
Table 1: Comparison of Synthetic Approaches for Sulfonated Naphthalenes
| Feature | Traditional Methods | Potential Green Chemistry Routes |
|---|---|---|
| Reagents | Concentrated H₂SO₄, Nitric/Sulfuric Acid Mixtures | Solid acid catalysts, reusable ionic liquids |
| Conditions | High temperatures ( > 150 °C), long reaction times (> 10 hours) | Lower temperatures, microwave assistance, solvent-free conditions |
| Byproducts | Significant acid waste, unwanted isomers, SOₓ gases | Reduced waste streams, higher selectivity |
| Efficiency | Often low to moderate yields | Potentially higher yields and shorter reaction times |
Development of Advanced Analytical Techniques for Characterization
The accurate characterization of this compound and its derivatives is crucial for quality control, reaction monitoring, and understanding its properties. While standard techniques like chromatography are used, there are unresolved challenges in detecting trace impurities and characterizing complex mixtures. Naphthalene sulfonates are highly water-soluble, which can influence their behavior in analytical systems. researchgate.netnih.gov
Future research directions include:
High-Resolution Separation: Developing advanced high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods with improved resolution to separate this compound from its positional isomers and other process-related impurities. researchgate.netnih.gov
Mass Spectrometry (MS) Innovations: Coupling liquid chromatography with high-resolution mass spectrometry (LC-MS) to provide definitive identification and quantification of the target compound and its byproducts. researchgate.netnih.gov Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, which has been explored for other sulfonated naphthalene derivatives, could be optimized for this specific compound, though challenges with matrix selection need to be overcome. researchgate.net
Solid-Phase Extraction (SPE): Designing highly selective SPE sorbents, potentially using molecularly imprinted polymers, for the efficient pre-concentration and purification of the compound from complex matrices prior to analysis. researchgate.netnih.gov
Table 2: Advanced Analytical Techniques for Naphthalene Sulfonate Analysis
| Technique | Application in Characterization | Unresolved Challenge/Research Focus |
|---|---|---|
| HPLC/CE | Quantification and separation from isomers | Improving resolution for closely related impurities |
| LC-MS/MS | Structural confirmation and trace-level detection | Developing robust methods for complex sample matrices |
| MALDI-TOF MS | Analysis of derivatives and conjugates | Identifying suitable matrices for strong signal generation |
| SPE | Sample pre-concentration and cleanup | Creating highly selective polymers for targeted extraction |
Expanding the Library of Functionalized Derivatives
The chemical structure of this compound, featuring a naphthalene core, an acetamido group, and a sulfonic acid group, offers multiple sites for chemical modification. Creating a diverse library of derivatives is essential for exploring new applications. Research on related compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) has shown that modifying the core structure can lead to derivatives with unique spectral and binding properties. nih.govresearchgate.net
Key areas for future synthesis efforts are:
Naphthalene Core Substitution: Introducing additional functional groups (e.g., halogens, nitro groups, alkyl chains) onto the naphthalene ring to systematically tune the electronic and steric properties of the molecule.
Amine Group Modification: Hydrolysis of the acetamido group to yield 8-aminonaphthalene-1-sulfonic acid, which can then be reacted with a wide range of acylating or alkylating agents to introduce novel functionalities.
Sulfonic Acid Group Transformation: Converting the sulfonic acid into more reactive intermediates like sulfonyl chlorides, which can then be used to synthesize sulfonamides or sulfonate esters, thereby expanding the range of potential applications. The sulfonic acid group can also undergo nucleophilic substitution reactions. evitachem.com
Table 3: Potential Sites for Functionalization and Resulting Derivatives
| Functionalization Site | Reaction Type | Potential Derivative Class |
|---|---|---|
| Naphthalene Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or alkylated naphthalenes |
| Acetamido Group | Hydrolysis followed by acylation/alkylation | N-substituted amides, secondary/tertiary amines |
Deeper Elucidation of Structure-Reactivity Relationships
A fundamental understanding of how the molecular structure of this compound and its derivatives dictates their chemical reactivity and physical properties is currently limited. A deeper elucidation of these structure-reactivity relationships is critical for the rational design of new molecules for specific applications. For example, studies on ANS derivatives have shown how electron-donating or electron-withdrawing groups can significantly alter fluorescence properties. researchgate.net
Future research should integrate:
Computational Chemistry: Employing quantum chemical calculations (e.g., Density Functional Theory) to model the electronic structure, predict reaction mechanisms, and understand the impact of various substituents on molecular properties such as absorption/emission spectra and acidity.
Spectroscopic Analysis: Using advanced spectroscopic techniques (e.g., NMR, UV-Vis, fluorescence spectroscopy) to study the properties of newly synthesized derivatives and correlate these experimental findings with computational predictions.
Kinetic Studies: Performing detailed kinetic analysis of key reactions to quantify the influence of different functional groups on reaction rates and mechanisms.
Interdisciplinary Research Opportunities
The unique combination of a polycyclic aromatic core and polar functional groups makes this compound a candidate for applications beyond its traditional role as a chemical intermediate. Realizing this potential requires collaboration across different scientific disciplines.
Promising interdisciplinary research areas include:
Materials Science: Exploring the use of the compound and its derivatives as building blocks for novel fluorescent probes, dyes, or functional polymers. Its structural similarity to ANS, a well-known fluorescent probe that binds to hydrophobic pockets in proteins, suggests potential in developing new sensors for biological systems. nih.gov
Medicinal Chemistry: Using the naphthalenesulfonic acid scaffold as a starting point for the design and synthesis of new biologically active molecules. Research has already demonstrated that other naphthalene-based compounds can serve as precursors for potential anticancer agents. nih.gov
Environmental Chemistry: Investigating the environmental fate and transport of this compound. Given that naphthalene sulfonates are highly mobile in aquatic systems, understanding their biodegradability and potential ecological impact is crucial. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Acetamidonaphthalene-1-sulfonic acid, and how can researchers optimize yield?
- Methodology : Synthesis typically involves sulfonation of naphthalene derivatives followed by acetylation. For example, sulfonic acid groups are introduced via sulfonation using oleum or concentrated sulfuric acid, followed by acetylation of the amino group using acetic anhydride . Optimization involves controlling reaction temperature (e.g., 40–60°C for sulfonation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthalene derivative to sulfonating agent). Yield improvements may require purification via recrystallization in aqueous ethanol .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Methodology : Analytical techniques include:
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30 v/v) and UV detection at 254 nm to assess purity .
- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (e.g., C: 48.3%, H: 3.6%, N: 5.6%, S: 12.9%) .
- Titration : Quantify sulfonic acid groups via acid-base titration with standardized NaOH .
Q. What are the key stability considerations for storing this compound?
- Methodology : The compound is sensitive to moisture and oxidizers. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways, monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) with IR (e.g., 1170 cm⁻¹ for sulfonic acid S=O stretching). Discrepancies may arise from solvent interactions or impurities .
- Computational Modeling : Use density functional theory (DFT) to simulate spectra and identify mismatches caused by tautomerism or protonation states .
Q. What experimental designs are suitable for studying the compound’s reactivity in aqueous vs. non-polar solvents?
- Methodology :
- Kinetic Studies : Monitor reaction rates (e.g., esterification) in solvents like water, DMSO, or toluene using UV-Vis spectroscopy.
- Solubility Analysis : Measure solubility parameters (Hansen solubility spheres) to predict reactivity trends .
- pH-Dependent Studies : Adjust pH (1–12) to observe sulfonic acid group ionization effects on reactivity .
Q. How can researchers address conflicting toxicity data in cell-based assays?
- Methodology :
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) in triplicate to identify LC50 variability.
- Cell Line Validation : Use primary cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293) to differentiate compound-specific vs. cell-type-specific effects .
- Mechanistic Studies : Employ transcriptomics (RNA-seq) to identify pathways affected at conflicting doses .
Data Analysis & Presentation
Q. What are best practices for presenting raw and processed data in publications?
- Methodology :
- Raw Data : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials or appendices .
- Processed Data : Use tables for key results (e.g., melting points, yield percentages) and figures for trends (e.g., reaction kinetics plotted as ln(k) vs. 1/T) .
Q. How should researchers handle outliers in spectroscopic or chromatographic data?
- Methodology :
- Statistical Tests : Apply Grubbs’ test to identify outliers (α=0.05).
- Instrument Calibration : Re-run samples after recalibrating equipment (e.g., HPLC pump pressure, NMR shimming) .
- Sample Replication : Repeat experiments with fresh batches to confirm reproducibility .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
